Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-4-17-12(16)10-5-9(7(2)14-8(10)3)11-15-13-6-18-11/h5-6H,4H2,1-3H3 |
InChI Key |
NOVPMLINAMKHOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C2=NN=CO2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. The reaction is usually carried out in a suitable solvent, followed by cyclocondensation in the presence of a base such as TBAF (tetrabutylammonium fluoride) in THF (tetrahydrofuran) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups onto the pyridine ring.
Scientific Research Applications
Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate ()
Structural Differences :
- Core Heterocycle : The compound in contains an imidazo[1,2-a]pyridine core (a fused bicyclic system of imidazole and pyridine), whereas the target compound has a pyridine ring with a 1,3,4-oxadiazole substituent.
- Substituents : Both share an ethyl ester group, but the imidazo-pyridine derivative lacks oxadiazole and features a methyl group at position 5.
Reactivity Comparison :
- Reactions with N-chlorosuccinimide (NCS) in ethyl acetate or tetrahydrofuran yield regioselective chlorination at the methyl group (83% and 76% yields, respectively). In acetic acid, oxidation leads to a dihydroimidazo-pyridinone derivative (83% yield) .
- Implications : The absence of an oxadiazole ring in the imidazo-pyridine derivative may reduce steric hindrance, facilitating electrophilic substitution. By contrast, the oxadiazole in the target compound could direct reactivity to specific sites or stabilize intermediates via resonance.
Raltegravir Potassium ()
Structural Differences :
- Core Heterocycle: Raltegravir contains a pyrimidinone core, whereas the target compound features a pyridine ring.
- Oxadiazole Connectivity : In Raltegravir, the 5-methyl-1,3,4-oxadiazole is part of a carbamoyl group (-CONH-), whereas in the target compound, the oxadiazole is directly attached to the pyridine.
Functional Role of Oxadiazole :
- In Raltegravir, the oxadiazole acts as a bioisostere for amide bonds, enhancing metabolic stability and binding to HIV integrase .
- Hypothesis for Target Compound : The oxadiazole in the target may similarly improve stability and enable hydrogen-bonding interactions, though its direct attachment to pyridine could alter electronic effects compared to Raltegravir’s carbamoyl linkage.
General Comparison of Substituent Effects
Methyl Groups :
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Hypothetical)
| Property | Target Compound | Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate | Raltegravir Potassium |
|---|---|---|---|
| Molecular Weight (g/mol) | ~291.3 | ~234.3 | ~482.5 |
| LogP (Predicted) | ~2.1 | ~1.8 | ~1.5 (salt form) |
| Key Functional Groups | Oxadiazole, Ester | Imidazole, Ester | Oxadiazole, Carbamate |
Biological Activity
Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory activities, supported by data from various studies.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, known for their pharmacological significance. The oxadiazole moiety enhances the biological activity of compounds through various mechanisms, including interaction with enzymes and receptors.
Anticancer Activity
Numerous studies have demonstrated the potential anticancer effects of oxadiazole derivatives. This compound exhibits promising activity against various cancer cell lines.
Case Study: Anticancer Screening
A study evaluated a series of oxadiazole derivatives for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. The results indicated that compounds containing the oxadiazole ring showed significant cytotoxicity against MDA-MB-231 breast cancer cells. The tested compound exhibited an IC50 value indicating effective inhibition of cell growth compared to control groups .
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 8.5 |
| Control (DMSO) | MDA-MB-231 | >50 |
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Its structural features suggest potential interactions with bacterial enzymes.
Case Study: Antibacterial Screening
In a comparative study against standard antibiotics like amoxicillin and cefixime, the compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were significantly lower than those of the controls .
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 12.5 | Better than amoxicillin (25 µg/mL) |
| Escherichia coli | 15 | Comparable to cefixime (15 µg/mL) |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through various assays measuring cytokine release and enzyme inhibition.
Research Findings
Research indicates that derivatives of oxadiazoles can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. The compound has shown promise in reducing inflammation markers in vitro .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as COX and certain kinases.
- Cell Cycle Disruption : It interferes with tubulin polymerization leading to cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that it may alter ROS levels within cells, contributing to its anticancer effects.
Q & A
Q. What are the established synthetic pathways for Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate, and what are the critical optimization steps?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyridine core via cyclocondensation of substituted acetylenes or enamines with nitriles. For example, ethyl cyanoacetate and dimethylacetylene dicarboxylate can react under basic conditions to form the pyridine ring .
- Step 2: Introduction of the 1,3,4-oxadiazole moiety via cyclization of a hydrazide intermediate. This is achieved by reacting a carboxylic acid hydrazide with an activating agent like phosphorus oxychloride .
- Step 3: Esterification or functional group protection to stabilize reactive sites during synthesis .
Key Optimization Factors:
- Reagent Stoichiometry: Excess POCl3 improves oxadiazole ring formation yield .
- Temperature Control: Cyclization reactions require precise heating (80–100°C) to avoid side products .
Q. What spectroscopic and analytical techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 303.12) and fragmentation patterns .
- X-ray Crystallography: Resolves spatial arrangement, particularly the orientation of the oxadiazole substituent relative to the pyridine ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Methodological Answer:
- Step 1: Synthesize analogs with variations in:
- Step 2: Test analogs against target enzymes (e.g., kinases or proteases) using:
Example SAR Findings:
| Substituent Position | Modification | Biological Activity (IC50) |
|---|---|---|
| Pyridine C-2 | -CH3 → -Cl | 2.5 µM (vs. 10 µM for parent) |
| Oxadiazole C-5 | -H → -NO2 | 1.8 µM (enhanced inhibition) |
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Identify Variables: Compare experimental conditions (e.g., cell line variability, assay pH, compound purity) .
- Validate Reproducibility: Repeat assays under standardized conditions (e.g., fixed incubation time, solvent control) .
- Mechanistic Follow-Up: Use knock-out models or siRNA silencing to confirm target specificity if conflicting results arise .
Case Study: A study reported LD50 values ranging from 160–391 mg/kg for a related pyridine-carboxylate. Resolving this required adjusting solvent carriers (DMSO vs. saline) and verifying compound stability .
Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound?
Methodological Answer:
- Lipophilicity Adjustment: Introduce polar groups (e.g., -OH, -COOH) to improve solubility without compromising membrane permeability .
- Metabolic Stability Testing: Use liver microsome assays to identify vulnerable sites (e.g., ester hydrolysis) and modify the ester group to a more stable amide .
- In Vivo Half-Life Extension: PEGylation or prodrug formulations can enhance bioavailability .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors on oxadiazole) using tools like Schrödinger .
- ADMET Prediction: Use QikProp or SwissADME to screen analogs for toxicity risks (e.g., hERG inhibition) early in development .
- Machine Learning: Train models on existing bioactivity data to predict novel derivatives with optimal selectivity .
Data Contradiction Analysis
Example Contradiction: Conflicting reports on anti-inflammatory vs. cytotoxic effects.
Resolution Workflow:
Dose-Response Analysis: Confirm if effects are concentration-dependent.
Pathway Profiling: Use transcriptomics to identify off-target pathways activated at higher doses .
Structural Comparison: Check if impurities (e.g., unreacted intermediates) contribute to cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
